molecular formula C6H6N2O3S B14033245 N-methyl-5-nitrothiophene-2-carboxamide

N-methyl-5-nitrothiophene-2-carboxamide

Cat. No.: B14033245
M. Wt: 186.19 g/mol
InChI Key: FXWVZHIGGCPWLV-UHFFFAOYSA-N
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Description

N-methyl-5-nitrothiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a nitro group at the 5-position, a methyl group at the nitrogen atom, and a carboxamide group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-nitrothiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the nitration of thiophene derivatives followed by the introduction of the carboxamide group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The resulting nitrothiophene derivative can then be reacted with methylamine to introduce the N-methyl group and form the carboxamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-5-nitrothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-methyl-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-5-nitrothiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

IUPAC Name

N-methyl-5-nitrothiophene-2-carboxamide

InChI

InChI=1S/C6H6N2O3S/c1-7-6(9)4-2-3-5(12-4)8(10)11/h2-3H,1H3,(H,7,9)

InChI Key

FXWVZHIGGCPWLV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(S1)[N+](=O)[O-]

Origin of Product

United States

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